molecular formula C10H8F2N2OS B14775125 5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine

5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine

Cat. No.: B14775125
M. Wt: 242.25 g/mol
InChI Key: DUHMLKHGPZSAOY-UHFFFAOYSA-N
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Description

5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3,6-difluoro-2-methoxyaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially at the fluorine or methoxy positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Difluoro-3-methoxyphenyl)thiazol-2-amine
  • 5-(3,6-Difluoro-2-methoxyphenyl)thiazol-2-amine

Uniqueness

The presence of two fluorine atoms and a methoxy group in this compound makes it unique compared to other thiazole derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8F2N2OS

Molecular Weight

242.25 g/mol

IUPAC Name

5-(3,6-difluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2OS/c1-15-9-6(12)3-2-5(11)8(9)7-4-14-10(13)16-7/h2-4H,1H3,(H2,13,14)

InChI Key

DUHMLKHGPZSAOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C2=CN=C(S2)N)F)F

Origin of Product

United States

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